
2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-3-yloxy)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-3-yloxy)piperidin-1-yl)propan-1-one, commonly known as CMPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPP is a piperidine-based compound that is structurally similar to other compounds used in pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Applications in Heterocyclic Chemistry Synthesis
The synthesis and manipulation of heterocyclic compounds are of great interest in medicinal chemistry and materials science. A study on the synthesis of pyrrolo[1,2-a]quinoxalines through 1,3-dipolar cycloaddition reaction highlights a methodology that could be applied to the compound of interest. This process involves reactions with substituted quinoxaline oxides to produce complex heterocyclic structures, potentially useful for the development of new pharmaceuticals or materials with unique electronic properties (Kim et al., 1990).
Crystal Structure Analysis for Drug Design
The detailed crystal structure analysis of compounds, as demonstrated with paroxetine hydrochloride, is crucial for drug design and development. This approach aids in understanding the conformational preferences and intermolecular interactions of complex molecules, which is vital for predicting the binding affinities and activities of potential drug candidates. Such analyses could be applied to the compound to facilitate the design of molecules with targeted biological activities (Yokota et al., 1999).
Exploring Molecular Interactions with Biological Targets
Investigations into the molecular interactions of specific antagonists with the CB1 cannabinoid receptor reveal the importance of understanding how structural features influence binding to biological targets. This research can inform the design of molecules with desired pharmacological profiles, suggesting that studying the interactions of our compound with relevant biological targets could uncover new therapeutic agents (Shim et al., 2002).
Development of High-Affinity Ligands
The development of selective high-affinity ligands for dopamine receptors, as seen in research on 4-heterocyclylpiperidines, showcases the compound's potential application in neuroscience research. By modifying the chemical structure, researchers can create molecules with high specificity and affinity for particular receptors, paving the way for new treatments for neurological disorders (Rowley et al., 1997).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(4-pyridin-3-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-20(2,26-17-7-5-15(21)6-8-17)19(24)23-12-9-16(10-13-23)25-18-4-3-11-22-14-18/h3-8,11,14,16H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURDGTNPXWGCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)OC2=CN=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-3-yloxy)piperidin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

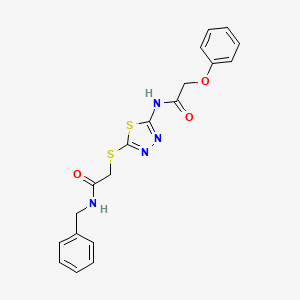
![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole hydrobromide](/img/structure/B2676895.png)
![6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-chlorobenzoate](/img/structure/B2676896.png)
![Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate](/img/structure/B2676897.png)
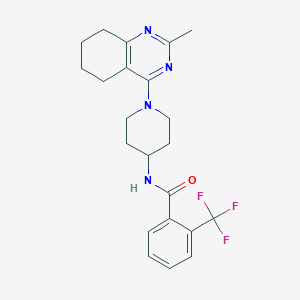
![N-[(2-methoxyphenyl)methyl]-N-[3-(methylamino)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B2676899.png)
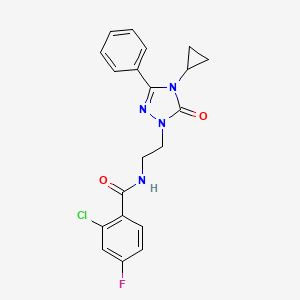
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2676901.png)
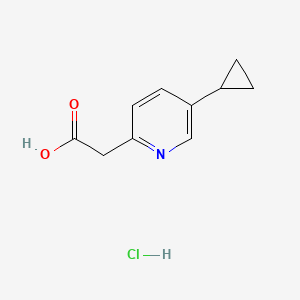
![[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine](/img/structure/B2676903.png)
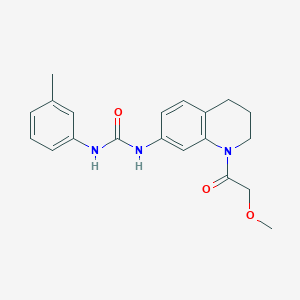
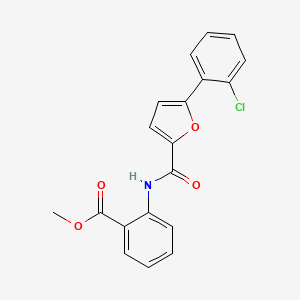
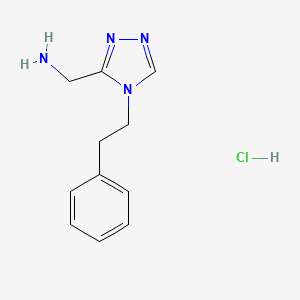
![(Z)-ethyl 1-isobutyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2676916.png)